molecular formula C₂₂H₂₅F₂NO₄ B1144438 rel-(S,R,S,S)-Nebivolol Hydrochloride CAS No. 1338823-20-3

rel-(S,R,S,S)-Nebivolol Hydrochloride

Cat. No.: B1144438
CAS No.: 1338823-20-3
M. Wt: 405.44
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Description

rel-(S,R,S,S)-Nebivolol Hydrochloride is a chiral beta-blocker used primarily in the treatment of hypertension and heart failure. It is a selective beta-1 receptor antagonist with vasodilatory properties, which makes it unique among beta-blockers. The compound is a racemic mixture of two enantiomers, each contributing to its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(S,R,S,S)-Nebivolol Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclic ring system: This is achieved through a series of cyclization reactions.

    Introduction of the hydroxyl group: This step involves selective hydroxylation.

    Resolution of enantiomers: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These are used to carry out the cyclization and hydroxylation reactions.

    Chiral resolution: This is often achieved using high-performance liquid chromatography (HPLC) on a preparative scale.

    Crystallization: The hydrochloride salt is crystallized from an appropriate solvent to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

rel-(S,R,S,S)-Nebivolol Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.

    Reduction: The ketone group can be reduced back to the hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

rel-(S,R,S,S)-Nebivolol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of chiral resolution and stereoselective synthesis.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Extensively studied for its cardiovascular effects, including its role in reducing blood pressure and improving heart function.

    Industry: Used in the development of new beta-blockers and other cardiovascular drugs.

Mechanism of Action

rel-(S,R,S,S)-Nebivolol Hydrochloride exerts its effects primarily through selective antagonism of beta-1 adrenergic receptors. This leads to:

    Reduction in heart rate and contractility: By blocking beta-1 receptors, it decreases the heart’s workload.

    Vasodilation: The compound also stimulates the release of nitric oxide, leading to vasodilation and reduced blood pressure.

    Molecular Targets and Pathways: The primary target is the beta-1 adrenergic receptor, and the pathways involved include the cyclic AMP (cAMP) signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Atenolol: Another selective beta-1 blocker, but without vasodilatory properties.

    Metoprolol: Similar to atenolol, used for hypertension and heart failure.

    Carvedilol: A non-selective beta-blocker with additional alpha-blocking activity.

Uniqueness

rel-(S,R,S,S)-Nebivolol Hydrochloride is unique due to its dual action as a beta-1 blocker and a vasodilator. This combination provides additional benefits in reducing blood pressure and improving heart function compared to other beta-blockers.

Properties

CAS No.

1338823-20-3

Molecular Formula

C₂₂H₂₅F₂NO₄

Molecular Weight

405.44

Synonyms

(S)-1-((S)-6-Fluorochroman-2-yl)-2-(((R)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol Hydrochloride

Origin of Product

United States

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